Conjugation-Linkage Stability: SPAAC Triazole vs. Maleimide
endo-BCN-PEG4-Val-Cit-PAB-MMAE forms an irreversible 1,2,3-triazole linkage upon SPAAC with azide-functionalized antibodies. In contrast, the thiosuccinimide linkage formed by maleimide-thiol conjugation (as in MC-Val-Cit-PAB-MMAE) is chemically reversible under physiological conditions [1]. In vitro model studies of N-ethylmaleimide (NEM) conjugated to thiol-containing molecules demonstrated retro-Michael exchange half-lives of 20–80 hours in the presence of glutathione at pH 7.4 and 37 °C, with extents of conversion reaching 20–90% depending on the thiol donor [2]. For N-alkyl maleimide-based ADCs, 35–67% deconjugation was observed in serum over 7 days at 37 °C, compared to <20% for hydrolytically stabilized N-aryl maleimides; the triazole formed by BCN SPAAC is not susceptible to this degradation pathway [3].
| Evidence Dimension | Linkage stability under physiological reducing conditions |
|---|---|
| Target Compound Data | Irreversible triazole linkage; no retro-reaction pathway exists for 1,2,3-triazoles formed via SPAAC [1] |
| Comparator Or Baseline | MC-Val-Cit-PAB-MMAE (thiosuccinimide linkage): retro-Michael half-life 20–80 h in glutathione-containing buffer; 35–67% deconjugation over 7 days in serum at 37 °C for N-alkyl maleimide ADCs [2][3] |
| Quantified Difference | Triazole linkage is non-reversible vs. thiosuccinimide t₁/₂ = 20–80 h; maleimide ADC deconjugation = 35–67% payload loss at day 7 in serum |
| Conditions | Glutathione exchange assay at pH 7.4, 37 °C; serum incubation at 37 °C over 7 days |
Why This Matters
For procurement decisions, the irreversible triazole linkage eliminates a known mechanism of premature payload loss in circulation, reducing the risk of off-target toxicity and preserving the intended drug-to-antibody ratio (DAR) over the ADC's pharmacokinetic lifetime.
- [1] Chen, X., Wu, Y., & Dong, C. (2014). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 354, 1-26. View Source
- [2] Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. View Source
- [3] Christie, R. J., Fleming, R., Bezabeh, B., Woods, R., Mao, S., Harper, J., ... & Howard, P. W. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. View Source
